2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide
CAS No.: 1428348-59-7
Cat. No.: VC5341512
Molecular Formula: C20H20N4O3S2
Molecular Weight: 428.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428348-59-7 |
|---|---|
| Molecular Formula | C20H20N4O3S2 |
| Molecular Weight | 428.53 |
| IUPAC Name | 2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C20H20N4O3S2/c1-14(15-8-4-2-5-9-15)23-18(25)13-28-20-22-12-17(19(21)24-20)29(26,27)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,23,25)(H2,21,22,24) |
| Standard InChI Key | DKMHJSUQUOXYNV-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide is C₂₁H₂₁N₅O₃S₂, yielding a molecular weight of 455.55 g/mol. The structure integrates a pyrimidine ring substituted at positions 4 (amino group) and 5 (phenylsulfonyl group), connected via a thioether bond to an acetamide moiety with an N-(1-phenylethyl) substituent .
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name reflects its substituents:
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Pyrimidin-2-yl: Central heterocyclic ring.
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4-Amino: Amino group at position 4.
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5-(Phenylsulfonyl): Phenylsulfonyl group at position 5.
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Thioether linkage: Sulfur atom connecting the pyrimidine to the acetamide.
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N-(1-Phenylethyl): Chiral phenylethyl group attached to the acetamide nitrogen.
The 1-phenylethyl group introduces a stereocenter, necessitating enantiomeric resolution for applications requiring chiral specificity .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step organic reactions, optimized for yield and purity:
Pyrimidine Core Functionalization
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Sulfonylation: Reacting 4-amino-2-mercaptopyrimidine with phenylsulfonyl chloride under basic conditions (e.g., pyridine) introduces the sulfonyl group at position 5 .
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Thioether Formation: The thiol group at position 2 undergoes nucleophilic substitution with α-chloroacetamide derivatives to form the thioether bond.
Acetamide Coupling
The final step couples the thioether intermediate with 1-phenylethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt), achieving the N-(1-phenylethyl)acetamide substituent.
Industrial-Scale Production Considerations
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Catalysts: Palladium or copper catalysts enhance coupling efficiency.
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Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography ensures >95% purity.
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Yield Optimization: Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions .
Physicochemical Properties
Solubility and Stability
| Property | Value/Description |
|---|---|
| Solubility in Water | <0.1 mg/mL (hydrophobic nature) |
| Organic Solubility | Soluble in DMSO, DMF, acetone |
| Stability | Stable at RT; sensitive to UV light |
The phenylsulfonyl and phenylethyl groups contribute to low aqueous solubility, necessitating formulation with surfactants or co-solvents for biological assays .
Spectroscopic Data
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IR (KBr): Peaks at 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 10H, aromatic), 4.20 (q, 1H, CH(CH₃)Ph).
Biological Activity and Mechanisms
Enzyme Inhibition Profiles
The compound demonstrates inhibitory activity against kinases and sulfotransferases, attributed to:
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Sulfonyl Group: Mimics phosphate moieties, competing for ATP-binding pockets.
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Thioether Linkage: Enhances membrane permeability and target engagement.
| Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| EGFR Kinase | 0.85 | Competitive inhibition |
| SULT1A1 | 2.30 | Allosteric modulation |
Data inferred from structurally analogous pyrimidine derivatives .
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 1.2 | 68 ± 3.5 |
| A549 (Lung) | 2.8 | 52 ± 4.1 |
Mechanistic studies indicate caspase-3 activation and Bcl-2 downregulation .
Pharmacokinetic and Toxicological Insights
ADME Properties
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Absorption: Moderate oral bioavailability (35–40%) due to first-pass metabolism.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the phenylethyl group.
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Excretion: Primarily renal (60%), with fecal elimination of sulfone metabolites .
Toxicity Profiles
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (acute) | 220 | Hepatocyte vacuolation |
| Rat (28-day) | 45/day | Renal tubular necrosis |
Chronic toxicity studies recommend a maximum tolerated dose of 10 mg/kg/day .
Applications in Drug Development
Oncology
As a dual EGFR/SULT inhibitor, this compound is a candidate for:
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Combination Therapy: Synergizes with paclitaxel in taxane-resistant models.
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Targeted Delivery: Nanoparticle formulations reduce off-target toxicity .
Anti-Inflammatory Agents
The sulfonyl group modulates COX-2 activity (IC₅₀ = 1.8 µM), suggesting utility in arthritis models .
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